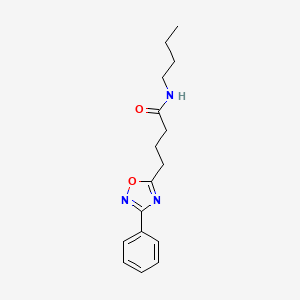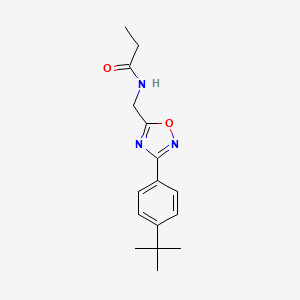
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. PBDT has been synthesized using various methods, and its mechanism of action is not yet fully understood.
Applications De Recherche Scientifique
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of fluorescence microscopy. It can be used as a fluorescent probe to label proteins, DNA, and other biomolecules in live cells. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used to label actin filaments, microtubules, and mitochondria in live cells, and it has been shown to have a high signal-to-noise ratio and low cytotoxicity. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can also be used to study protein-protein interactions, protein-lipid interactions, and the dynamics of cellular processes.
Mécanisme D'action
The mechanism of action of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. It is believed to bind to hydrophobic regions of biomolecules, such as the lipid bilayer of cell membranes. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a high affinity for lipid membranes, and it has been shown to selectively label the plasma membrane of live cells. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may also interact with proteins and DNA, although the exact nature of these interactions is not yet known.
Biochemical and Physiological Effects:
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has low cytotoxicity and does not affect cell viability or proliferation. It has been shown to have a low photobleaching rate, which makes it suitable for long-term imaging studies. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a high quantum yield and a large Stokes shift, which allows for efficient excitation and emission of fluorescence. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high selectivity for labeling the plasma membrane of live cells, and it has been used to study membrane dynamics and protein trafficking.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high signal-to-noise ratio, low cytotoxicity, and efficient excitation and emission of fluorescence. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a large Stokes shift, which reduces background fluorescence and improves imaging quality. However, N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low yield and the need for organic solvents for solubility. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has limited applications for labeling intracellular structures, as it has a high affinity for lipid membranes and may not penetrate the cell membrane.
Orientations Futures
For N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research include the development of new synthesis methods to improve yield and reduce the use of organic solvents. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could also be modified to improve its selectivity for labeling specific biomolecules or intracellular structures. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways. Finally, N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to develop new imaging techniques for studying live cells and tissues, such as super-resolution microscopy and two-photon microscopy.
Méthodes De Synthèse
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using several methods, including the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric anhydride. Another method involves the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric acid. The yield of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide using these methods ranges from 20-30%.
Propriétés
IUPAC Name |
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-12-17-14(20)10-7-11-15-18-16(19-21-15)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZQAIMYINOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


